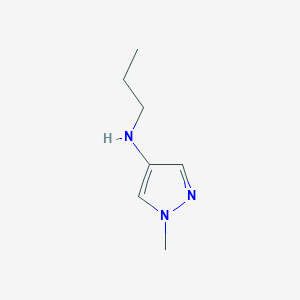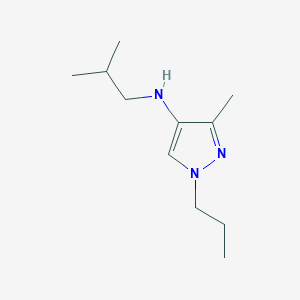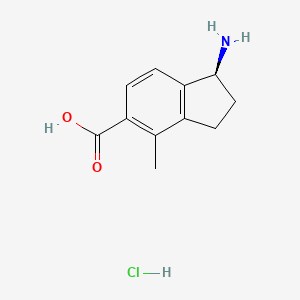
1-methyl-N-propyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-méthyl-N-propyl-1H-pyrazol-4-amine est un composé organique appartenant à la famille des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote aux positions 1 et 2. Ce composé est connu pour ses applications en synthèse organique et en chimie médicinale en raison de ses propriétés structurales uniques.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La 1-méthyl-N-propyl-1H-pyrazol-4-amine peut être synthétisée par diverses méthodes. Une approche courante implique la réaction du 1-méthyl-3-nitropyrazole avec la propylamine dans des conditions contrôlées. La réaction nécessite généralement un solvant tel que l'éthanol et un catalyseur pour faciliter le processus. Le mélange est chauffé à une température spécifique pour assurer la conversion complète des réactifs en produit désiré .
Méthodes de production industrielle
En milieu industriel, la production de 1-méthyl-N-propyl-1H-pyrazol-4-amine implique des réacteurs à grande échelle et des conditions de réaction optimisées pour maximiser le rendement et la pureté. Le processus peut inclure des étapes telles que la distillation et la cristallisation pour isoler et purifier le composé. Des mesures de sécurité sont également mises en œuvre pour manipuler les réactifs et les produits en toute sécurité .
Analyse Des Réactions Chimiques
Types de réactions
La 1-méthyl-N-propyl-1H-pyrazol-4-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium.
Substitution : Le composé peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène en milieu acide.
Réduction : Borohydrure de sodium dans un solvant alcoolique.
Substitution : Agents halogénants tels que le brome ou le chlore.
Principaux produits formés
Oxydation : Formation d'oxydes correspondants.
Réduction : Formation de dérivés d'amines réduits.
Substitution : Formation de dérivés de pyrazole halogénés.
Applications de la recherche scientifique
La 1-méthyl-N-propyl-1H-pyrazol-4-amine a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisée comme élément de base pour synthétiser des composés hétérocycliques plus complexes.
Biologie : Étudiée pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et antifongiques.
Médecine : Explorée pour son potentiel en tant qu'intermédiaire pharmaceutique dans le développement de médicaments.
Industrie : Utilisée dans la synthèse de colorants, d'agrochimiques et d'autres produits chimiques industriels
Mécanisme d'action
Le mécanisme d'action de la 1-méthyl-N-propyl-1H-pyrazol-4-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité. Cette interaction peut conduire à divers effets biologiques, tels que l'inhibition de l'activité enzymatique ou la modification des voies de signalisation cellulaire .
Applications De Recherche Scientifique
1-methyl-N-propyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-methyl-N-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-méthyl-1H-pyrazol-4-amine
- 4-amino-1-méthylpyrazole
- 1-méthyl-4-nitropyrazole
Unicité
La 1-méthyl-N-propyl-1H-pyrazol-4-amine se distingue par son groupe propyl unique, qui peut influencer sa réactivité et son activité biologique. Comparé à d'autres composés similaires, il peut présenter des propriétés pharmacocinétiques et pharmacodynamiques différentes, ce qui en fait un composé précieux pour des applications spécifiques .
Propriétés
Formule moléculaire |
C7H13N3 |
|---|---|
Poids moléculaire |
139.20 g/mol |
Nom IUPAC |
1-methyl-N-propylpyrazol-4-amine |
InChI |
InChI=1S/C7H13N3/c1-3-4-8-7-5-9-10(2)6-7/h5-6,8H,3-4H2,1-2H3 |
Clé InChI |
AEIHLWSHOGQWEF-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=CN(N=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B11733997.png)
![7-Cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11733999.png)


![2-(4-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11734035.png)

![(3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B11734042.png)
![1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11734047.png)
![Benzyl[(3-methyl-1-propyl-1h-pyrazol-4-yl)methyl]amine](/img/structure/B11734054.png)
![3-(Dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one](/img/structure/B11734057.png)


![4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11734081.png)
![4-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11734083.png)
